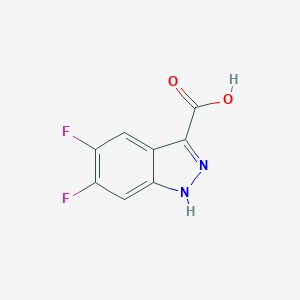

5,6-difluoro-1H-indazole-3-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6-difluoro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O2/c9-4-1-3-6(2-5(4)10)11-12-7(3)8(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVHNRMDLDYXKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)NN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445346 | |

| Record name | 5,6-difluoro-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129295-33-6 | |

| Record name | 5,6-Difluoro-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129295-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-difluoro-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,6-difluoro-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-difluoro-1H-indazole-3-carboxylic acid is a key building block in medicinal chemistry, recognized for its role in the development of novel therapeutic agents. The introduction of fluorine atoms into the indazole core can significantly enhance the metabolic stability and bioavailability of drug candidates. This technical guide provides a detailed overview of the primary synthesis pathways for this compound, focusing on a robust and widely applicable two-step method. This guide includes detailed experimental protocols, quantitative data, and visual representations of the synthetic route to aid researchers in its practical application.

Introduction

The indazole scaffold is a prominent feature in a multitude of biologically active compounds. The strategic incorporation of fluorine atoms, as seen in this compound, is a common strategy in drug design to modulate physicochemical properties such as lipophilicity, pKa, and metabolic stability. This versatile intermediate is particularly valuable in the synthesis of kinase inhibitors and other targeted therapies. This guide will focus on a common and effective synthetic route commencing from 3,4-difluoroaniline.

Primary Synthesis Pathway: A Two-Step Approach

A prevalent and efficient method for the synthesis of this compound involves a two-step sequence:

-

Japp-Klingemann Reaction: Formation of ethyl 5,6-difluoro-1H-indazole-3-carboxylate from 3,4-difluoroaniline.

-

Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

This pathway is advantageous due to the availability of the starting materials and the generally good yields obtained in each step.

Step 1: Japp-Klingemann Reaction for the Synthesis of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

The Japp-Klingemann reaction is a classical method for the synthesis of indazoles. It involves the diazotization of an aniline derivative, followed by a coupling reaction with a β-ketoester and subsequent cyclization. In this case, 3,4-difluoroaniline is the starting material.

Logical Relationship of the Japp-Klingemann Reaction

Caption: Japp-Klingemann reaction pathway.

This protocol is a representative procedure based on established methodologies.

Materials:

-

3,4-Difluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Ethyl 2-chloroacetoacetate

-

Sodium Acetate

-

Ethanol

-

Water

-

Ice

Procedure:

-

Diazotization of 3,4-Difluoroaniline:

-

In a reaction vessel, dissolve 3,4-difluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Coupling and Cyclization:

-

In a separate vessel, prepare a solution of ethyl 2-chloroacetoacetate (1.1 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water.

-

Cool this solution to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the ethyl 2-chloroacetoacetate solution, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir and gradually warm to room temperature over several hours.

-

The product, ethyl 5,6-difluoro-1H-indazole-3-carboxylate, will precipitate out of the solution.

-

-

Work-up and Purification:

-

Collect the precipitate by filtration and wash it with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Dry the purified product under vacuum.

-

| Parameter | Value |

| Starting Material | 3,4-Difluoroaniline |

| Product | Ethyl 5,6-difluoro-1H-indazole-3-carboxylate |

| CAS Number | 885279-04-9 |

| Molecular Formula | C₁₀H₈F₂N₂O₂ |

| Molecular Weight | 226.18 g/mol |

| Typical Yield | 75-85% |

| Appearance | Off-white to pale yellow solid |

Step 2: Hydrolysis of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved through base-catalyzed saponification followed by acidification.

Experimental Workflow for Hydrolysis

Caption: Hydrolysis of the ethyl ester.

Materials:

-

Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

-

Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

-

Ethanol or Tetrahydrofuran (THF)

-

Water

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Saponification:

-

Suspend ethyl 5,6-difluoro-1H-indazole-3-carboxylate (1.0 eq) in a mixture of ethanol (or THF) and water.

-

Add an aqueous solution of sodium hydroxide or lithium hydroxide (2.0-3.0 eq).

-

Heat the mixture to reflux and stir until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

-

Work-up and Purification:

-

After cooling the reaction mixture to room temperature, remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

| Parameter | Value |

| Starting Material | Ethyl 5,6-difluoro-1H-indazole-3-carboxylate |

| Product | This compound |

| CAS Number | 129295-33-6[1] |

| Molecular Formula | C₈H₄F₂N₂O₂[1] |

| Molecular Weight | 198.13 g/mol [1] |

| Typical Yield | >90% |

| Appearance | White to off-white solid |

Alternative Synthesis Pathways

While the Japp-Klingemann route is common, other methods for the synthesis of the indazole core exist and may be adapted for this specific difluoro-substituted compound. These can include:

-

Cyclization of o-azidophenyl derivatives: This method involves the synthesis of an ortho-azido precursor which can then undergo thermal or photochemical cyclization.

-

[3+2] Cycloaddition Reactions: The reaction of a difluorinated benzyne equivalent with a diazo compound can also lead to the formation of the indazole ring system.

These alternative routes may be advantageous depending on the availability of specific starting materials and the desired substitution patterns on the indazole ring.

Conclusion

The synthesis of this compound is a critical process for the advancement of various drug discovery programs. The two-step pathway involving the Japp-Klingemann reaction followed by hydrolysis provides a reliable and high-yielding route to this important building block. The detailed protocols and data presented in this guide are intended to facilitate the efficient and reproducible synthesis of this compound by researchers in the field. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for achieving optimal results.

References

An In-depth Technical Guide to the Preparation of 5,6-difluoro-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5,6-difluoro-1H-indazole-3-carboxylic acid, a key intermediate in the development of novel therapeutics, particularly in the field of oncology. This document details the synthetic pathway, experimental protocols, and quantitative data to support researchers in the efficient preparation of this valuable compound.

Introduction

This compound is a fluorinated heterocyclic compound that serves as a crucial building block in medicinal chemistry. The presence of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] Consequently, this molecule is of high interest for the synthesis of biologically active compounds, including anti-cancer agents. This guide outlines a well-established synthetic route starting from commercially available 4,5-difluoroaniline.

Synthetic Pathway Overview

The preparation of this compound is achieved through a multi-step synthesis commencing with the formation of the corresponding isatin, followed by ring-opening, diazotization, and cyclization.

Caption: Synthetic route to this compound.

Experimental Protocols

This section provides detailed experimental procedures for each key step in the synthesis of this compound.

Preparation of 5,6-Difluoroisatin

The synthesis of the intermediate 5,6-difluoroisatin is a crucial first step. A common method is the Sandmeyer isatin synthesis starting from the corresponding aniline.

Materials:

-

4,5-Difluoroaniline

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Sodium sulfate

-

Concentrated sulfuric acid

-

Water

Procedure:

A detailed procedure for the synthesis of substituted isatins can be adapted from established literature methods. Typically, the aniline is reacted with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid like sulfuric acid to yield the desired isatin.

Preparation of this compound[2]

This procedure is adapted from a patented method for the synthesis of analogous indazole-3-carboxylic acids.[2]

Materials:

-

5,6-Difluoroisatin

-

Sodium hydroxide (NaOH)

-

Water (H₂O)

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Stannous chloride (SnCl₂)

-

Hydrochloric acid (HCl)

-

Acetone

-

Methanol

Procedure:

-

Ring Opening: 5,6-Difluoroisatin is added to a solution of sodium hydroxide in water and gently heated until a clear solution is obtained.

-

Diazotization: The solution is cooled to 0°C, and a solution of sodium nitrite in water is added dropwise. This reaction mixture is then added in small portions to a stirred solution of sulfuric acid in water at 0°C. The mixture is stirred for 30 minutes at this temperature.

-

Reductive Cyclization: A solution of stannous chloride in concentrated hydrochloric acid is added dropwise to the reaction mixture at 0°C. The mixture is then stirred at 25°C for 2 hours.

-

Isolation: The resulting precipitate is collected by filtration, washed successively with water, acetone, and methanol, and then dried to yield this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound, based on the referenced patent information.[2]

| Parameter | Value |

| Starting Material | 5,6-Difluoroisatin |

| Product | This compound |

| Melting Point | 288-293 °C |

| Appearance | Crystalline solid |

Note: The patent does not provide a specific yield for the 5,6-difluoro derivative but indicates the method is substantially the same as for a similar compound where a significant yield was obtained.

Logical Workflow for Synthesis and Purification

The overall workflow for the preparation and purification of the target compound is illustrated below.

Caption: General workflow for the synthesis and purification.

Conclusion

The synthesis of this compound from 4,5-difluoroaniline via a 5,6-difluoroisatin intermediate is a robust and well-documented method. The procedures outlined in this guide, adapted from established literature and patents, provide a clear pathway for researchers to obtain this important synthetic building block. Careful execution of the experimental protocols is essential for achieving good yields and high purity of the final product.

References

Chemical properties of 5,6-difluoro-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-difluoro-1H-indazole-3-carboxylic acid is a fluorinated heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science.[1] Its unique electronic properties, conferred by the two fluorine atoms on the benzene ring, make it a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the realm of oncology.[1] The indazole scaffold is a privileged structure in drug discovery, and the addition of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 129295-33-6 | [2] |

| Molecular Formula | C₈H₄F₂N₂O₂ | [2] |

| Molecular Weight | 198.13 g/mol | [2] |

| Appearance | Off-white to yellow solid | |

| Melting Point | 288-293 °C | |

| Purity | ≥96% (HPLC) | [3] |

Synthesis

Experimental Protocol: General Synthesis of Indazole-3-Carboxylic Acids from Isatins

This protocol is a generalized procedure and may require optimization for the synthesis of this compound.

Materials:

-

Substituted Isatin (in this case, 5,6-difluoroisatin)

-

Sodium Hydroxide (NaOH)

-

Sodium Nitrite (NaNO₂)

-

Sulfuric Acid (H₂SO₄)

-

Stannous Chloride (SnCl₂)

-

Hydrochloric Acid (HCl)

-

Water

-

Acetone

-

Methanol

Procedure:

-

Ring Opening of Isatin: The substituted isatin is dissolved in an aqueous solution of sodium hydroxide and gently heated to facilitate the opening of the lactam ring.

-

Diazotization: The reaction mixture is cooled, and a solution of sodium nitrite in water is added dropwise. This intermediate solution is then added in portions to a cooled solution of sulfuric acid in water with vigorous stirring to form the diazonium salt.

-

Reduction and Cyclization: A solution of stannous chloride in hydrochloric acid is added dropwise to the cold diazonium salt solution. This effects the reduction of the diazonium group and subsequent cyclization to form the indazole ring. The reaction is typically stirred for several hours at room temperature.

-

Work-up and Purification: The resulting precipitate, which is the crude this compound, is collected by filtration. The solid is then washed successively with water, acetone, and methanol to remove impurities. The product is then dried to yield the final compound.

Reactivity and Applications

This compound is primarily utilized as a chemical intermediate. The carboxylic acid moiety can be readily converted into a variety of functional groups, such as esters, amides, and acid chlorides, allowing for its incorporation into larger, more complex molecules.

The presence of the fluorine atoms on the indazole ring can significantly influence the reactivity and biological activity of its derivatives. In drug design, fluorine substitution is a common strategy to modulate properties such as:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.

-

Lipophilicity: The introduction of fluorine can alter the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Given that derivatives of 1H-indazole-3-carboxamide have been investigated as potent and selective PAK1 (p21-activated kinase 1) inhibitors, it is plausible that this compound could serve as a precursor for novel PAK1 inhibitors with potential applications in cancer therapy.[4]

Signaling Pathways and Experimental Workflows

While specific signaling pathways directly involving this compound are not documented, its derivatives are known to target various biological molecules. For instance, the general class of indazole-3-carboxamides has been explored as kinase inhibitors. A generalized workflow for the synthesis and biological evaluation of such derivatives is depicted below.

Caption: A generalized workflow for the development of bioactive compounds from this compound.

Conclusion

This compound is a valuable and reactive intermediate with significant potential in the development of new pharmaceuticals and advanced materials. While detailed spectroscopic and reactivity data are not extensively available in the public literature, its structural similarity to other well-studied indazole derivatives suggests a wide range of possible chemical transformations and applications. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

References

An In-depth Technical Guide to the Spectroscopic Data of 5,6-difluoro-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 5,6-difluoro-1H-indazole-3-carboxylic acid (CAS Number: 129295-33-6). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. This information is intended to serve as a reference for researchers and scientists involved in the synthesis, characterization, and application of this molecule in fields such as drug development.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₄F₂N₂O₂[1]

-

Molecular Weight: 198.13 g/mol [1]

-

CAS Number: 129295-33-6[1]

Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~13.5 - 14.5 | br s | - | -COOH |

| ~13.0 - 13.5 | br s | - | -NH |

| ~8.0 - 8.2 | t | ~8-10 | H-4 |

| ~7.7 - 7.9 | t | ~8-10 | H-7 |

Predicted based on typical chemical shifts for carboxylic acid and indazole protons in a DMSO-d₆ solvent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | -COOH |

| ~150 (dd) | C-5 (C-F) |

| ~148 (dd) | C-6 (C-F) |

| ~140 | C-7a |

| ~125 | C-3a |

| ~122 | C-3 |

| ~115 (d) | C-4 (C-F) |

| ~105 (d) | C-7 (C-F) |

Predicted based on the analysis of similar fluorinated aromatic and indazole compounds. The presence of fluorine atoms will cause splitting of the signals for adjacent carbons (d = doublet, dd = doublet of doublets).

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) Data

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -130 to -140 | m | - | F-5, F-6 |

Predicted based on typical chemical shifts for fluorine atoms on a benzene ring.

IR (Infrared) Spectroscopy Data

Table 4: Predicted Significant IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3300-2500 | O-H stretch | Carboxylic acid, broad |

| ~3100-3000 | N-H stretch | Indazole |

| ~1720-1680 | C=O stretch | Carboxylic acid |

| ~1620-1580 | C=C stretch | Aromatic ring |

| ~1200-1000 | C-F stretch | Aryl fluoride |

Predicted based on characteristic infrared absorption frequencies for the functional groups present in the molecule.

MS (Mass Spectrometry) Data

Table 5: Predicted Mass Spectrometry Data

| m/z Ratio | Interpretation |

| 198.02 | [M]⁺ (Molecular ion) |

| 181.02 | [M-OH]⁺ |

| 153.02 | [M-COOH]⁺ |

| 125.01 | [M-COOH-N₂]⁺ |

Predicted based on the molecular weight of the compound and common fragmentation patterns for carboxylic acids.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.

-

-

¹⁹F NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of -100 to -200 ppm.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard.

IR Spectroscopy

-

Sample Preparation: Prepare a solid sample using either the KBr pellet method or Attenuated Total Reflectance (ATR).

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, for example, one with an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Pivotal Role of 5,6-Difluoro-1H-indazole-3-carboxylic Acid in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Difluoro-1H-indazole-3-carboxylic acid has emerged as a critical structural motif and a versatile building block in medicinal chemistry, particularly in the development of novel therapeutics for oncology.[1][2] While the core molecule itself is primarily a synthetic intermediate, its derivatives have demonstrated significant biological activities, most notably as potent enzyme inhibitors. The strategic incorporation of fluorine atoms into the indazole ring enhances the metabolic stability and bioavailability of the resulting drug candidates, making this scaffold highly attractive for pharmaceutical development.[2] This technical guide provides an in-depth overview of the biological activities of derivatives of this compound, focusing on their role as kinase inhibitors. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.

Core Biological Activity: Kinase Inhibition

Derivatives of the 1H-indazole-3-carboxylic acid scaffold have been extensively investigated as inhibitors of various protein kinases.[3] These enzymes are crucial regulators of cellular signaling pathways that are often dysregulated in diseases like cancer.[3] The indazole core can act as a bioisostere of the purine ring in ATP, enabling it to competitively bind to the kinase active site.[4] The nitrogen atoms of the indazole ring form key hydrogen bond interactions with the hinge region of the kinase, a critical factor for binding affinity.[4]

Targeted Signaling Pathways

Indazole-based inhibitors have been shown to target several key signaling pathways implicated in cancer progression, including:

-

VEGFR Signaling: Vascular Endothelial Growth Factor Receptors are key mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[5][6] Inhibition of VEGFR signaling can stifle tumor growth.[5]

-

MAPK Signaling: The Mitogen-Activated Protein Kinase pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[5]

-

JAK-STAT Signaling: The Janus kinase-signal transducer and activator of transcription pathway is crucial for cytokine-mediated signaling and is often implicated in inflammatory diseases and cancers.

-

p21-Activated Kinase 1 (PAK1) Signaling: Aberrant activation of PAK1 is associated with tumor progression, making it a promising target for anticancer therapies.[7]

Quantitative Data: Bioactivity of this compound Derivatives

Table 1: Kinase Inhibition Profile of Representative Indazole Derivatives

| Compound/Scaffold | Target Kinase | IC50 (nM) | Reference |

| 1H-indazole-3-carboxamide derivative (30l) | PAK1 | 9.8 | [7] |

| Axitinib (Indazole-based) | VEGFR1 | - | [6] |

| VEGFR2 | - | [6] | |

| VEGFR3 | - | [6] | |

| Pazopanib (Indazole-based) | VEGFR1-3 | - | [6] |

| PDGFRα/β | - | [6] | |

| KIT | - | [6] | |

| Fedratinib (Indazole-based) | JAK2 | 6 | [8] |

| JAK3 | 169 | [8] | |

| FLT3 | 25 | [8] | |

| RET | 17 | [8] | |

| CS12192 (Indazole-based) | JAK3 | 11 | [8] |

Table 2: Anti-proliferative Activity of Representative Indazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Indazole derivative (2f) | Various cancer cell lines | 0.23–1.15 | [9][10] |

| 1H-indazole-3-amine derivative (6o) | K562 (chronic myeloid leukemia) | 5.15 | [11] |

| HEK-293 (normal cell) | 33.2 | [11] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and reproducible data in drug discovery. Below are methodologies for key assays used to evaluate the biological activity of indazole derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the in vitro potency of a compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).[6]

Materials:

-

Indazole-based test compound

-

Target protein kinase

-

Kinase substrate

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 96- or 384-well plates

-

Luminometer

Methodology:

-

Compound Preparation: Prepare a serial dilution of the indazole-based test compound in the assay buffer.

-

Kinase Reaction Setup: In the wells of a white assay plate, add the serially diluted compounds.

-

Reaction Initiation: Add a master mix containing the kinase, substrate, and ATP to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound.[11]

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

Indazole-based test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the indazole-based compound and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability versus the logarithm of the compound concentration to determine the IC50 value.[11]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by indazole-based inhibitors and a general workflow for kinase inhibitor discovery.

Caption: Simplified VEGFR signaling pathway illustrating the point of inhibition by indazole-based compounds.

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

Conclusion

This compound is a highly valuable scaffold in the design and synthesis of novel drug candidates, particularly in the field of oncology. Its derivatives have demonstrated potent and selective inhibition of various protein kinases, leading to significant anti-proliferative and pro-apoptotic effects in cancer cells. The fluorination of the indazole ring contributes favorably to the pharmacokinetic properties of these compounds. The data and protocols presented in this guide underscore the importance of this chemical entity and provide a foundational resource for researchers and drug development professionals working to advance new cancer therapies. Further exploration and optimization of derivatives based on the this compound core hold considerable promise for the future of targeted cancer treatment.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

Synthesis of 5,6-difluoro-1H-indazole-3-carboxylic Acid and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5,6-difluoro-1H-indazole-3-carboxylic acid and its derivatives, crucial building blocks in medicinal chemistry. The unique properties conferred by the fluorine atoms, such as enhanced metabolic stability and binding affinity, make these compounds highly valuable in the development of novel therapeutics. This document details the synthetic pathways, experimental protocols, and key data for the preparation of the core indazole and its subsequent derivatization into esters and amides.

Core Synthesis: this compound

The primary route for the synthesis of this compound involves a multi-step process starting from the corresponding substituted isatin, 5,6-difluoroisatin. This method, adapted from established procedures, provides a reliable pathway to the desired indazole core.

Synthesis Pathway

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure described in patent EP0358903A2 for the synthesis of indazole-3-carboxylic acids.

Materials:

-

5,6-Difluoroisatin

-

Sodium hydroxide (NaOH)

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Stannous chloride (SnCl₂)

-

Hydrochloric acid (HCl)

-

Water

-

Acetone

-

Methanol

Procedure:

-

Ring Opening: A solution of sodium hydroxide in water is prepared. 5,6-Difluoroisatin is added to this solution, and the mixture is gently heated until all the solid dissolves, forming the sodium salt of the ring-opened intermediate.

-

Diazotization: The solution from the previous step is cooled to 0°C. A solution of sodium nitrite in water is then added dropwise to the reaction mixture. This mixture is subsequently poured in small portions, with vigorous stirring, into a pre-cooled solution of sulfuric acid in water at 0°C. The resulting mixture is stirred for 30 minutes at 0°C to form the diazonium salt.

-

Reduction and Cyclization: A solution of stannous chloride in concentrated hydrochloric acid is added dropwise to the reaction mixture at 0°C. After the addition is complete, the mixture is stirred at 25°C for 2 hours.

-

Isolation: The resulting precipitate is collected by filtration. The solid is washed successively with water, acetone, and methanol.

-

Drying: The collected solid is dried to yield this compound.

Quantitative Data

| Compound | Starting Material | Melting Point (°C) |

| This compound | 5,6-Difluoroisatin | 288-293 |

Synthesis of this compound Derivatives

The carboxylic acid moiety at the 3-position of the indazole ring serves as a versatile handle for the synthesis of various derivatives, most notably esters and amides. These derivatives are often sought after in drug discovery programs to modulate the physicochemical and pharmacokinetic properties of the parent molecule.

Esterification: Synthesis of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

Ester derivatives can be readily prepared through standard acid-catalyzed esterification procedures.

Caption: Workflow for the esterification of the core indazole.

Materials:

-

This compound

-

Ethanol

-

Concentrated Sulfuric Acid

-

Sodium bicarbonate solution

-

Organic solvent (e.g., ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: this compound is suspended in an excess of ethanol. A catalytic amount of concentrated sulfuric acid is carefully added.

-

Reaction: The mixture is heated to reflux and stirred for several hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is taken up in an organic solvent and washed with a saturated sodium bicarbonate solution, followed by water and brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester.

-

Purification: The crude product can be purified by recrystallization or column chromatography to afford pure ethyl 5,6-difluoro-1H-indazole-3-carboxylate.

Amidation: Synthesis of 5,6-difluoro-1H-indazole-3-carboxamides

Amide derivatives are synthesized via coupling of the carboxylic acid with a desired amine using a suitable coupling agent.

Caption: Workflow for the amide coupling of the core indazole.

Materials:

-

This compound

-

Desired amine (R-NH₂)

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Non-nucleophilic base (e.g., DIPEA or triethylamine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Organic solvent (e.g., ethyl acetate)

-

Aqueous workup solutions (e.g., dilute HCl, saturated NaHCO₃, brine)

-

Anhydrous sodium sulfate

Procedure:

-

Activation: To a solution of this compound in anhydrous DMF, the coupling agent and a non-nucleophilic base are added. The mixture is stirred at room temperature for a short period to allow for the activation of the carboxylic acid.

-

Coupling: The desired amine is added to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature for several hours until completion, as monitored by TLC.

-

Workup: The reaction mixture is diluted with an organic solvent and washed sequentially with a dilute acidic solution, a saturated sodium bicarbonate solution, and brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude amide is purified by column chromatography to yield the final product.

Quantitative Data for Derivatives

| Derivative | Synthesis Method | Key Reagents |

| Ethyl 5,6-difluoro-1H-indazole-3-carboxylate | Esterification | Ethanol, Sulfuric Acid |

| 5,6-difluoro-1H-indazole-3-carboxamide (general) | Amide Coupling | Amine (R-NH₂), Coupling Agent, Base |

This guide provides a foundational understanding of the synthesis of this compound and its primary derivatives. The detailed protocols and workflows are intended to assist researchers in the efficient and successful preparation of these valuable compounds for application in drug discovery and development.

5,6-Difluoro-1H-indazole-3-carboxylic Acid: A Privileged Fragment in the Discovery of Novel Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide range of biological targets. Within this class of compounds, 5,6-difluoro-1H-indazole-3-carboxylic acid has emerged as a particularly valuable fragment for drug discovery. The strategic incorporation of fluorine atoms at the 5 and 6 positions of the indazole ring enhances the molecule's physicochemical properties, such as metabolic stability and bioavailability, making it an attractive starting point for the development of novel therapeutics.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and application of this compound as a fragment in drug discovery, with a specific focus on its role in the development of potent p21-activated kinase 1 (PAK1) inhibitors.

Physicochemical Properties of the Core Fragment

This compound is an off-white to yellow solid with the following key properties:

| Property | Value | Reference |

| CAS Number | 129295-33-6 | [4] |

| Molecular Formula | C₈H₄F₂N₂O₂ | [4] |

| Molecular Weight | 198.13 g/mol | [4] |

| Appearance | Off-white to yellow solid | [1][2] |

| Purity | ≥ 96% (HPLC) | [1] |

| Storage | 0 - 8 °C | [1] |

Synthesis of the Core Fragment and Key Derivatives

The synthesis of this compound and its subsequent elaboration into therapeutically relevant carboxamides are critical steps in its application in drug discovery.

Synthesis of this compound

A common and effective method for the synthesis of 1H-indazole-3-carboxylic acids involves the ring-opening and subsequent recyclization of isatin derivatives. The following is a representative protocol adapted from general procedures for this class of transformation.

Experimental Protocol:

Step 1: Ring opening of 4,5-Difluoroisatin

-

To a stirred solution of 4,5-difluoroisatin (1.0 eq) in aqueous sodium hydroxide (2 M), add hydrogen peroxide (30% w/w, 3.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Acidify the reaction mixture with concentrated hydrochloric acid to pH 2-3, which results in the precipitation of 2-amino-4,5-difluorobenzoic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Diazotization and Cyclization

-

Suspend the 2-amino-4,5-difluorobenzoic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

In a separate flask, prepare a solution of sodium sulfite (2.0 eq) in water and cool to 0 °C.

-

Slowly add the diazonium salt solution to the sodium sulfite solution, keeping the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Acidify the mixture with concentrated hydrochloric acid to pH 2-3 to precipitate the this compound.

-

Filter the solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Workflow for Synthesis

Caption: Synthetic route for this compound.

Synthesis of 1H-Indazole-3-carboxamide Derivatives

The carboxylic acid moiety of the core fragment serves as a convenient handle for derivatization, most commonly through amide bond formation, to explore the structure-activity relationship (SAR).

Experimental Protocol (General Amide Coupling): [1]

-

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq).

-

Add triethylamine (TEA) (3.0 eq) to the mixture and stir at room temperature for 15 minutes to activate the carboxylic acid.

-

Add the desired primary or secondary amine (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring its progress by TLC.

-

Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

-

Extract the product with a suitable organic solvent (e.g., 10% methanol in chloroform).

-

Wash the combined organic layers with 10% sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Application in Drug Discovery: Targeting p21-Activated Kinase 1 (PAK1)

Fragment-based screening has identified 1H-indazole-3-carboxamides, which can be readily synthesized from the this compound core, as potent and selective inhibitors of p21-activated kinase 1 (PAK1).[5][6][7] PAK1 is a serine/threonine kinase that is a key regulator of cell motility, survival, and proliferation, and its aberrant activation is implicated in tumor progression.[5][6][7]

Quantitative Data: PAK1 Inhibition

A study by Zhang et al. (2020) demonstrated that 1H-indazole-3-carboxamide derivatives exhibit potent inhibitory activity against PAK1. A representative compound from this series, compound 30l , displayed an IC₅₀ of 9.8 nM.[5][6][7] The structure-activity relationship (SAR) from this study highlights the importance of specific substitutions on the indazole core and the carboxamide nitrogen for achieving high potency and selectivity.

| Compound ID | R Group (at carboxamide nitrogen) | PAK1 IC₅₀ (nM) |

| 87b | 4-(4-methylpiperazin-1-yl)phenyl | 159 |

| 87c | 4-(4-ethylpiperazin-1-yl)phenyl | 52 |

| 87d | 4-(4-isopropylpiperazin-1-yl)phenyl | 16 |

| 30l | 4-(4-(2-hydroxyethyl)piperazin-1-yl)phenyl | 9.8 |

Data adapted from Zhang et al., European Journal of Medicinal Chemistry, 2020, 203, 112517.[6]

PAK1 Signaling Pathway

PAK1 is a central node in multiple signaling pathways that regulate cell migration and invasion. Its activation is initiated by upstream signals such as growth factors and extracellular matrix engagement, which in turn activate small GTPases like Rac1 and Cdc42. Activated PAK1 then phosphorylates a variety of downstream substrates that control cytoskeletal dynamics and gene expression.

PAK1 Signaling Pathway Diagram

Caption: PAK1 signaling pathway and the inhibitory action of indazole derivatives.

Key Experimental Protocols

In Vitro Kinase Assay: PAK1 Inhibition

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of enzyme activity and inhibition.

Experimental Protocol (ADP-Glo™ Kinase Assay): [8][9][10]

-

Reagent Preparation:

-

Prepare serial dilutions of the 5,6-difluoro-1H-indazole-3-carboxamide test compounds in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare a solution of recombinant human PAK1 enzyme in kinase buffer.

-

Prepare a substrate/ATP mixture containing a suitable PAK1 substrate (e.g., PAKtide) and ATP at a concentration near the Km for PAK1.

-

-

Assay Procedure (384-well plate format):

-

To each well, add 1 µL of the test compound solution or DMSO as a vehicle control.

-

Add 2 µL of the PAK1 enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

-

Workflow for In Vitro Kinase Assay

Caption: General workflow for the ADP-Glo™ kinase inhibition assay.

Cell-Based Assays: Migration and Invasion

The effect of 5,6-difluoro-1H-indazole-3-carboxamide derivatives on cancer cell motility can be assessed using transwell migration and invasion assays with a relevant cell line, such as the highly metastatic triple-negative breast cancer cell line MDA-MB-231.

Experimental Protocol (Transwell Migration/Invasion Assay): [11][12]

-

Cell Culture and Preparation:

-

Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS).

-

The day before the assay, serum-starve the cells for 18-24 hours to minimize basal migration.

-

-

Assay Setup:

-

For invasion assays, coat the top of an 8 µm pore size transwell insert with a thin layer of Matrigel and allow it to solidify. For migration assays, the insert is used without coating.

-

Harvest the serum-starved cells and resuspend them in serum-free media containing various concentrations of the test compound or DMSO as a vehicle control.

-

Add 500 µL of media containing a chemoattractant (e.g., 10% FBS) to the lower chamber of a 24-well plate.

-

Place the transwell inserts into the wells, creating a chemoattractant gradient.

-

Add 1 x 10⁵ cells in 200 µL of the compound-containing serum-free media to the upper chamber of each insert.

-

-

Incubation and Staining:

-

Incubate the plate at 37 °C in a 5% CO₂ incubator for a predetermined time (e.g., 16-24 hours).

-

After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.

-

Fix the migrated cells on the underside of the membrane with methanol and stain with a solution of crystal violet.

-

-

Quantification:

-

Wash the inserts to remove excess stain and allow them to air dry.

-

Visualize and count the stained cells in several random fields of view under a microscope.

-

Calculate the average number of migrated/invaded cells per field for each condition.

-

Conclusion

This compound is a versatile and highly valuable fragment in modern drug discovery. Its favorable physicochemical properties, coupled with a synthetically tractable core, make it an excellent starting point for the development of potent and selective inhibitors of various drug targets. The successful application of its derivatives in the discovery of nanomolar PAK1 inhibitors underscores the potential of this fragment in oncology and other therapeutic areas where PAK1 signaling is dysregulated. The detailed protocols and pathway information provided in this guide are intended to facilitate further research and development of novel therapeutics based on this privileged scaffold.

References

- 1. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cenmed.com [cenmed.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. rupress.org [rupress.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Untangling the complexity of PAK1 dynamics: The future challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 5,6-difluoro-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of 5,6-difluoro-1H-indazole-3-carboxylic acid, a key intermediate in the synthesis of various therapeutic agents. Due to the current unavailability of a determined crystal structure for this specific difluoro-derivative in publicly accessible databases, this paper presents the detailed crystallographic data of the parent compound, 1H-indazole-3-carboxylic acid , as a foundational and highly relevant reference. The experimental protocols provided are generalized from established methods for small organic molecules and indazole derivatives, offering a robust framework for obtaining the crystal structure of the title compound.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-cancer properties.[1][2] Many indazole-based compounds function as inhibitors of protein kinases that are crucial in cancer-related signaling pathways, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Epidermal Growth Factor Receptor (EGFR).[1][3] The fluorination of organic molecules is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The title compound, this compound, is therefore a compound of significant interest in the development of novel kinase inhibitors.

Understanding the three-dimensional arrangement of atoms in the solid state is paramount for structure-based drug design and for comprehending intermolecular interactions that influence the physicochemical properties of a compound. This guide offers the necessary data and protocols to facilitate such an understanding.

Crystallographic Data of 1H-indazole-3-carboxylic acid (Representative Structure)

The following tables summarize the crystallographic data for the parent compound, 1H-indazole-3-carboxylic acid. This data was obtained from the single-crystal X-ray diffraction study published in Acta Crystallographica Section C: Crystal Structure Communications.[4]

Table 1: Crystal Data and Structure Refinement for 1H-indazole-3-carboxylic acid. [4]

| Parameter | Value |

| Empirical Formula | C₈H₆N₂O₂ |

| Formula Weight | 162.15 |

| Temperature | 295 K |

| Wavelength | 0.71069 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 10.402 (2) Å |

| b | 15.025 (3) Å |

| c | 9.467 (2) Å |

| α | 90° |

| β | 96.24 (3)° |

| γ | 90° |

| Volume | 1470.8 (5) ų |

| Z | 8 |

| Calculated Density | 1.46 Mg m⁻³ |

| Absorption Coefficient | 0.102 mm⁻¹ |

| F(000) | 672 |

| Refinement Details | |

| R-factor | 0.041 |

| wR-factor | 0.048 |

| Observed Reflections | 2105 (I > 2.5σ(I)) |

Table 2: Selected Bond Lengths and Angles for 1H-indazole-3-carboxylic acid. [4]

| Bond | Length (Å) | Angle | Degrees (°) |

| N1-N2 | 1.365 (3) | N2-N1-C7A | 106.3 (2) |

| N1-C7A | 1.388 (3) | N1-N2-C3 | 113.0 (2) |

| N2-C3 | 1.339 (3) | N2-C3-C3A | 109.1 (2) |

| C3-C8 | 1.491 (4) | N1-C7A-C3A | 110.1 (2) |

| C3-C3A | 1.411 (4) | C3-C3A-C7A | 101.5 (2) |

| O1-C8 | 1.298 (3) | O1-C8-O2 | 123.6 (3) |

| O2-C8 | 1.222 (3) | O1-C8-C3 | 112.1 (2) |

| O2-C8-C3 | 124.3 (3) |

Note: The asymmetric unit contains two independent molecules. The provided data is representative.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis, crystallization, and structure determination of this compound.

Synthesis of this compound

A general synthetic route to indazole-3-carboxylic acid derivatives involves the cyclization of appropriately substituted phenylhydrazones or related precursors.[5][6]

Materials:

-

Substituted 2-aminophenylacetic acid derivative

-

Sodium nitrite

-

Acid (e.g., HCl)

-

Solvents (e.g., water, ethanol)

Procedure:

-

Dissolve the substituted 2-aminophenylacetic acid derivative in an appropriate acidic aqueous solution.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for a specified time to allow for diazotization.

-

Allow the reaction to warm to room temperature and stir until the cyclization is complete, as monitored by Thin Layer Chromatography (TLC).

-

The product, this compound, may precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Crystallization

The growth of high-quality single crystals is crucial for X-ray diffraction analysis. Several methods can be employed for small organic molecules.[7][8][9]

Methods:

-

Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to create a saturated or near-saturated solution.

-

Filter the solution to remove any particulate matter.

-

Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly at room temperature.[7]

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble.

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent").

-

Over time, the anti-solvent vapor will diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.[7]

-

-

Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

-

The decrease in solubility upon cooling should induce crystallization.

-

Single-Crystal X-ray Diffraction

Procedure:

-

A suitable single crystal of this compound is mounted on a goniometer head.

-

Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

-

The crystal is maintained at a constant temperature (e.g., 295 K or a cryogenic temperature) during data collection.

-

A series of diffraction images are collected as the crystal is rotated.

-

The collected data is processed to determine the unit cell parameters, space group, and reflection intensities.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[4]

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms can be located in the difference Fourier map and refined isotropically.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the determination of the crystal structure.

Signaling Pathway Inhibition

Caption: Inhibition of the VEGFR signaling pathway by an indazole derivative.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sptlabtech.com [sptlabtech.com]

- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

Methodological & Application

Application Notes and Protocols for Amide Coupling of 5,6-difluoro-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-difluoro-1H-indazole-3-carboxylic acid is a key building block in medicinal chemistry, frequently utilized in the synthesis of bioactive molecules for drug discovery. The formation of an amide bond by coupling this carboxylic acid with a variety of amines is a critical transformation in the development of novel therapeutic agents. The presence of the difluoro substitution on the indazole ring can influence the reactivity of the carboxylic acid and the physicochemical properties of the resulting amide products.

This document provides detailed application notes and standardized protocols for the successful amide coupling of this compound. It includes a comparison of common coupling reagents, step-by-step experimental procedures, and troubleshooting guidance to enable researchers to achieve high yields and purity in their synthetic endeavors.

Comparison of Common Amide Coupling Protocols

The selection of an appropriate coupling reagent is crucial for the efficient formation of the amide bond. The choice often depends on the reactivity of the amine, the potential for side reactions, and cost-effectiveness. Below is a summary of two widely used and effective protocols for the amide coupling of this compound: a high-efficiency method using HATU and a standard, cost-effective method using EDC/HOBt.

| Parameter | Protocol 1: HATU Coupling | Protocol 2: EDC/HOBt Coupling |

| Coupling Reagent | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) / HOBt (1-Hydroxybenzotriazole) |

| Base | DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA) | DIPEA or Triethylamine (TEA) |

| Solvent | DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) | DMF or DCM |

| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |

| Typical Reaction Time | 2-6 hours[1] | 12-24 hours[1] |

| General Applicability | Highly efficient for a wide range of amines, including hindered and electron-deficient amines.[1] | Effective for primary and less hindered amines.[1] |

| Byproducts | Water-soluble urea byproduct | Water-soluble urea byproduct |

| Troubleshooting | Potential for guanidinylation of the amine if the carboxylic acid is not pre-activated. | Slower reaction rates with less nucleophilic amines. |

Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is recommended for a broad range of amines and is particularly effective for challenging couplings.

Materials:

-

This compound

-

Amine

-

HATU

-

DIPEA (or TEA)

-

Anhydrous DMF (or DCM)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

-

Add anhydrous DMF to dissolve the acid (concentration approx. 0.1 M).

-

Add the desired amine (1.0-1.2 eq) to the solution.

-

Add DIPEA (2.0-3.0 eq) to the reaction mixture and stir for 2 minutes at room temperature.[1]

-

Add HATU (1.0-1.1 eq) in one portion to the stirring solution.[1]

-

Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.[1]

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Standard Amide Coupling using EDC/HOBt

This protocol is a cost-effective method suitable for routine amide bond formations with primary and other reactive amines.

Materials:

-

This compound

-

Amine

-

EDC·HCl

-

HOBt

-

DIPEA (or TEA)

-

Anhydrous DMF (or DCM)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).[1]

-

Add anhydrous DMF to dissolve the reactants.

-

Add DIPEA (2.0-3.0 eq) and stir the mixture at room temperature for 15 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq) portion-wise to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate or DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualized Workflows and Relationships

Caption: General workflow for amide coupling of this compound.

Caption: Decision tree for selecting the appropriate amide coupling protocol.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 5,6-difluoro-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-difluoro-1H-indazole-3-carboxylic acid is a pivotal building block in the synthesis of potent kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The indazole scaffold is recognized as a privileged structure in medicinal chemistry, adept at forming key interactions within the ATP-binding site of various kinases. The incorporation of fluorine atoms at the 5 and 6 positions of the indazole ring can significantly enhance the metabolic stability, bioavailability, and binding affinity of the resulting inhibitor.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on targeting Polo-like kinase 4 (PLK4) and Anaplastic Lymphoma Kinase (ALK).

Data Presentation: Inhibitory Activity of Indazole-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of several indazole-based kinase inhibitors. While not all of these compounds are explicitly synthesized from this compound, they represent the therapeutic potential of this structural class and provide a benchmark for newly synthesized derivatives.

| Compound ID | Target Kinase(s) | IC50 (nM) | Cellular IC50 (µM) | Cell Line |

| Axitinib | VEGFR, PLK4 | VEGFR: 0.1-1.2, PLK4: 6.5 | - | - |

| CFI-400437 | PLK4 | 0.6 | - | - |

| CFI-400945 | PLK4 | 2.8 | - | - |

| K22 | PLK4 | 0.1 | 1.3 | MCF-7 |

| X4 | ALK, ROS1 | ALK: 512, ROS1: 766 | 0.034 | H2228 |

| Compound 6o | - | - | 5.15 | K562 |

Experimental Protocols

The primary synthetic route to convert this compound into a kinase inhibitor is through the formation of an amide bond with a suitable amine-containing fragment. This amide coupling reaction is a cornerstone of medicinal chemistry and can be achieved through various efficient coupling reagents.

Protocol 1: General Amide Coupling for the Synthesis of 5,6-difluoro-1H-indazole-3-carboxamide Derivatives

This protocol describes a general method for the amide coupling of this compound with a generic amine (R-NH2) using HATU as the coupling reagent.

Materials:

-

This compound

-

Substituted amine (R-NH2)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 equivalent) in anhydrous DMF (0.1 M concentration), add the desired substituted amine (1.1 equivalents) and DIPEA (2.5 equivalents).

-

Stir the mixture at room temperature for 10 minutes.

-

Add HATU (1.2 equivalents) to the reaction mixture in one portion.

-

Continue stirring at room temperature for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired 5,6-difluoro-1H-indazole-3-carboxamide derivative.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate a general experimental workflow for the synthesis and evaluation of kinase inhibitors derived from this compound, as well as the signaling pathways of two relevant kinase targets, PLK4 and ALK/ROS1.

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

Caption: Inhibition of the PLK4 signaling pathway.

Caption: Inhibition of the ALK/ROS1 signaling pathway.

References

Application of 5,6-difluoro-1H-indazole-3-carboxylic Acid in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

Application Notes

5,6-difluoro-1H-indazole-3-carboxylic acid is a fluorinated heterocyclic compound with potential applications in the agrochemical sector. While extensive research has focused on the pharmaceutical applications of indazole derivatives, their structural similarity to known bioactive molecules suggests their utility as herbicides, fungicides, or insecticides.[1][2] The presence of the carboxylic acid functional group and the fluorine atoms on the indazole ring are key features that can influence its biological activity and physical properties, such as uptake and transport in plants.

Herbicidal Potential:

The primary hypothesized application of this compound in agrochemicals is as a herbicide. This is based on the known herbicidal activity of structurally related indole-3-carboxylic acid derivatives, which act as antagonists of the auxin receptor protein TIR1 (Transport Inhibitor Response 1).[3] Auxins are a class of plant hormones that regulate various growth and developmental processes. By antagonizing the TIR1 receptor, it is postulated that this compound could disrupt normal plant growth, leading to herbicidal effects.

Recent studies on other indazole-containing compounds, such as 6-indazolyl-2-picolinic acids, have demonstrated potent herbicidal activity, further supporting the potential of the indazole scaffold in herbicide discovery.[4] The mode of action for these compounds was linked to the upregulation of genes involved in ethylene and abscisic acid (ABA) production, leading to rapid plant death.[4]

Fungicidal and Bactericidal Potential:

Various derivatives of indazoles have been reported to possess antifungal and antibacterial properties.[5] This suggests that this compound could be a valuable lead compound for the development of novel fungicides or bactericides for crop protection. The fluorine substituents may enhance the compound's metabolic stability and ability to penetrate pathogenic cell membranes.

Structure-Activity Relationship (SAR) Considerations:

The difluoro substitution at the 5 and 6 positions of the indazole ring is expected to significantly influence the molecule's electronic properties and binding affinity to target proteins. Fluorine's high electronegativity can alter the acidity of the carboxylic acid and the N-H of the pyrazole ring, potentially impacting its interaction with biological receptors. SAR studies on related fluorinated diacylhydrazine derivatives with a pyrazolyl moiety have shown that the presence and position of electron-withdrawing groups can significantly affect herbicidal activity.[6]

Quantitative Data Summary